Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside
CAS No.: 80035-34-3
Cat. No.: VC0019784
Molecular Formula: C35H31NO7
Molecular Weight: 577.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 80035-34-3 |
|---|---|
| Molecular Formula | C35H31NO7 |
| Molecular Weight | 577.6 g/mol |
| IUPAC Name | 2-[(4aR,6R,7R,8R,8aS)-2-phenyl-6,8-bis(phenylmethoxy)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione |
| Standard InChI | InChI=1S/C35H31NO7/c37-32-26-18-10-11-19-27(26)33(38)36(32)29-31(39-20-23-12-4-1-5-13-23)30-28(22-41-34(43-30)25-16-8-3-9-17-25)42-35(29)40-21-24-14-6-2-7-15-24/h1-19,28-31,34-35H,20-22H2/t28-,29-,30-,31-,34?,35-/m1/s1 |
| Standard InChI Key | MOIKJQYGONYODK-VVYZZCQXSA-N |
| Isomeric SMILES | C1[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |
| SMILES | C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |
| Canonical SMILES | C1C2C(C(C(C(O2)OCC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O)OCC6=CC=CC=C6)OC(O1)C7=CC=CC=C7 |
Introduction
Chemical Identity and Structural Characteristics
Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside belongs to the class of glycosides, specifically featuring a protected glucopyranoside scaffold. Its structure incorporates several protecting groups that are crucial for controlled reactivity in carbohydrate synthesis. The compound features a beta-D-glucopyranoside core with a phthalimido group at the C-2 position, a benzylidene acetal protecting the C-4 and C-6 positions, a benzyl ether at the C-3 position, and a benzyl group at the anomeric center. This particular arrangement of protecting groups makes it an invaluable intermediate in the synthesis of complex carbohydrates and glycoconjugates.
The phthalimido group serves as a nitrogen-protecting group at the C-2 position, effectively masking the amino functionality while providing neighboring group participation during glycosylation reactions. The benzylidene acetal simultaneously protects the C-4 and C-6 hydroxyl groups, creating a rigid cyclic structure that influences the conformational behavior of the molecule. Meanwhile, the benzyl ethers at both the C-3 position and anomeric center provide orthogonal protection that can be selectively removed under specific conditions .
Chemical Identifiers and Nomenclature
The compound possesses several identifiers that facilitate its unambiguous identification in chemical databases and literature. These identifiers are crucial for researchers seeking to locate and utilize this compound in their work.
Table 1: Chemical identifiers for Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside
Physicochemical Properties
The physicochemical properties of Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside significantly influence its behavior in chemical reactions, purification processes, and analytical characterization. Understanding these properties is essential for researchers working with this compound in synthetic applications.
Computed and Experimental Properties
The compound exhibits both computed and experimentally determined properties that provide insight into its chemical behavior and interaction potential.
Table 2: Physicochemical properties of Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside
The relatively high XLogP3 value of 4.8 indicates significant lipophilicity, which is consistent with the presence of multiple aromatic rings in the structure. This property influences its solubility characteristics, making it readily soluble in chloroform and other organic solvents but poorly soluble in aqueous media . The absence of hydrogen bond donors (0) and the presence of several hydrogen bond acceptors (7) further influence its chemical behavior in various reaction conditions and its interactions with other molecules.
Synthesis and Applications
Synthetic Routes and Preparation
The synthesis of Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside involves multiple protection and functionalization steps, each requiring precise control of reaction conditions to achieve the desired stereochemistry and regioselectivity. The synthesis typically begins with glucosamine, which undergoes a series of transformations including phthalimido protection of the amino group, benzylidene acetal formation at the 4,6-positions, and selective benzylation of the 3-hydroxyl group .
A key synthetic step involves the formation of the beta-glycosidic linkage at the anomeric position, which often employs glycosylation reactions under controlled conditions to ensure stereoselectivity. The phthalimido group at C-2 plays a crucial role in directing the stereochemical outcome of the glycosylation through neighboring group participation .
The following scheme outlines a typical synthetic approach:
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Protection of the amino group with phthalic anhydride to form the phthalimido derivative
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Formation of the 4,6-O-benzylidene acetal using benzaldehyde under acidic conditions
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Selective benzylation of the 3-hydroxyl group
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Installation of the benzyl group at the anomeric position through glycosylation
Each step requires careful consideration of reaction conditions, including solvent choice, temperature, and catalyst selection, to achieve optimal yields and stereoselectivity .
Research Applications and Significance
Stereochemical Control in Glycosylation
One of the most significant attributes of Benzyl 2-Deoxy-2-phthalimido-4,6-O-benzylidene-3-O-benzyl-beta-D-glucopyranoside is its ability to control the stereochemical outcome of glycosylation reactions. The phthalimido group at C-2 participates in neighboring group assistance during glycosylation, typically leading to the formation of beta-glycosidic linkages with high selectivity .
Research findings have shown that the benzylidene group influences the stereoselectivity of glycosylation reactions involving this compound. This property is essential for controlling the formation of specific glycosidic bonds, which are critical in the synthesis of complex carbohydrates with defined three-dimensional structures.
The strategic placement of the benzylidene and benzyl protecting groups also affects the reactivity and accessibility of the various hydroxyl groups, allowing for controlled regioselective modifications. This characteristic has been exploited in the synthesis of various oligosaccharides with specific glycosidic linkage patterns .
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